Methylhexahydrophthalic anhydride
Overview
Description
Methylhexahydrophthalic anhydride is a cyclic dicarboxylic anhydride with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is primarily used as a curing agent for epoxy resins in the electric and electronics industry due to its excellent mechanical and electrical properties . This compound is known for its light color, high stability, and short curing time .
Mechanism of Action
Target of Action
Methylhexahydrophthalic anhydride (MHHPA) is primarily used as a hardener for hot-cured epoxy resins . Its primary target is the epoxy resin, where it plays a crucial role in the curing process, leading to the formation of a highly cross-linked material .
Mode of Action
MHHPA interacts with epoxy resins through a chemical reaction known as curing . During this process, MHHPA reacts with the epoxy groups in the resin, leading to the formation of a highly cross-linked polymer network . This reaction is typically facilitated by heat, hence the term “hot-cured” epoxy resins .
Biochemical Pathways
The reaction pathways during the curing process have been studied . The most probable curing mechanism involves the opening of the anhydride ring of MHHPA through its interaction with hydroxyl groups, leading to the formation of a monoester possessing a free carboxylic acid group . This group can then interact with another epoxide, and the process continues, leading to the formation of a highly cross-linked polymer network .
Pharmacokinetics
It’s worth noting that the physical and chemical properties of mhhpa, such as its low melting point and the low viscosity of its mixtures with epoxy resins, contribute to its effective distribution and interaction with epoxy resins .
Result of Action
The primary result of MHHPA’s action is the formation of a highly cross-linked, thermoset polymer material from epoxy resins . This material exhibits high adhesive strength, good chemical resistance, high stiffness and toughness, and low shrinkage upon curing . These properties make it suitable for various applications in the electrical and electronics industries, such as in the impregnation of electrical equipment coils and the casting and sealing of electrical components .
Action Environment
The efficacy and stability of MHHPA’s action can be influenced by various environmental factors. For instance, the curing process is typically facilitated by heat, and the reaction rate can be influenced by the temperature . Additionally, the presence of moisture can lead to the opening of the anhydride ring of MHHPA, which can affect the curing process . Therefore, it’s important to control the environmental conditions during the use of MHHPA to ensure optimal performance .
Biochemical Analysis
Biochemical Properties
It is known that MHHPA can react with acids, alcohols, bases, and oxidants
Cellular Effects
MHHPA is known to cause irritation to the skin and eyes, and inhalation may cause asthma . In the electric industry, exposure to MHHPA vapour has been associated with symptoms such as coughing and wheezing
Molecular Mechanism
It is known that MHHPA can react with acids, alcohols, bases, and oxidants
Temporal Effects in Laboratory Settings
In laboratory settings, MHHPA is used as a hardener for hot-cured epoxy resins
Preparation Methods
Methylhexahydrophthalic anhydride is typically synthesized through the hydrogenation of methyl tetrahydrophthalic anhydride using nickel-based catalysts . The reaction involves the encapsulation of porous aluminum oxide on the surface of RANEY® nickel to enhance the stability and activity of the catalyst .
Chemical Reactions Analysis
Methylhexahydrophthalic anhydride undergoes various chemical reactions, including:
Hydrogenation: The hydrogenation of methyl tetrahydrophthalic anhydride to this compound using nickel-based catalysts.
Reaction with Epoxy Groups: It reacts with epoxy groups to form a three-dimensional network structure, which is essential for its application as a curing agent.
Reactions with Acids, Alcohols, Bases, and Oxidants: It decomposes slowly on contact with water, producing acid, and reacts with acids, alcohols, bases, and oxidants.
Scientific Research Applications
Methylhexahydrophthalic anhydride has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
Methylhexahydrophthalic anhydride is unique due to its excellent mechanical and electrical properties, high stability, and short curing time . Similar compounds include:
Methyl tetrahydrophthalic anhydride: Used as a precursor in the synthesis of this compound.
Hexahydromethylphthalic anhydride: Another cyclic anhydride with similar applications in epoxy resin curing.
Benzophenone-3,3′,4,4′-tetracarboxylic dianhydride: Used as a curing agent in bio-based epoxy systems.
Properties
IUPAC Name |
7a-methyl-4,5,6,7-tetrahydro-3aH-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKXQOYUCMREIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964009 | |
Record name | 3a-Methylhexahydro-2-benzofuran-1,3-dione | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [ICSC] Clear liquid; Irritating odor when hot; [Dixie Chemical MSDS], COLOURLESS LIQUID. | |
Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |
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Record name | Methylhexahydrophthalic anhydride | |
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Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Boiling Point |
290 °C | |
Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
145 °C | |
Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Solubility in water at 20 °C: reaction | |
Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.15 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 5.81 | |
Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.007 [mmHg], Vapor pressure, Pa at 20 °C: 1 | |
Record name | Methylhexahydrophthalic anhydride | |
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Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |
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CAS No. |
48122-14-1, 25550-51-0 | |
Record name | Hexahydro-3a-methyl-1,3-isobenzofurandione | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=48122-14-1 | |
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Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |
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Record name | Hexahydro-1-methylphthalic anhydride | |
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Record name | 1,3-Isobenzofurandione, hexahydromethyl- | |
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Record name | 3a-Methylhexahydro-2-benzofuran-1,3-dione | |
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Record name | Hexahydromethylphthalic anhydride | |
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Record name | Hexahydro-1-methylphthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-29 °C | |
Record name | METHYLHEXAHYDROPHTHALIC ACID ANHYDRIDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1644 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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